Enantiomeric Selectivity in Insect Sex Pheromone Mimicry: (+)-Bornyl Acetate vs. (-)-Bornyl Propionate
(+)-Bornyl acetate exhibits potent, enantiomer-specific activity as a sex pheromone mimic for the American cockroach, a finding that directly validates the functional superiority of this specific isomer. In behavioral assays, (+)-bornyl acetate (compound Ib) induced a significant pheromonal response at a dose of 0.05 mg. In contrast, its enantiomeric counterpart, (-)-bornyl propionate (compound IVc), was tenfold less potent, requiring a dose of 0.5 mg to elicit a weak, attenuated response [1]. This data demonstrates that the (+)-enantiomer is not just active, but orders of magnitude more effective, making it the exclusive choice for research in chemical ecology and pest control attractant development.
| Evidence Dimension | Dose for sex pheromonal activity |
|---|---|
| Target Compound Data | 0.05 mg (active) |
| Comparator Or Baseline | (-)-Bornyl propionate: 0.5 mg (weak activity) |
| Quantified Difference | 10-fold higher potency for (+)-bornyl acetate |
| Conditions | Behavioral assay on American cockroach |
Why This Matters
This demonstrates that only the (+)-enantiomer provides the high-potency, dose-sensitive activity required for developing effective, targeted insect attractants or disruptants, making it a non-substitutable reagent in entomological research.
- [1] Abstract. (1983). Sex pheromonal activity of (+)-bornyl acetate and related compounds to the American cockroach. Journal of Chemical Ecology, 9(3). View Source
